3-(Diphenylmethoxy)-1-propylpyrrolidine
Description
3-(Diphenylmethoxy)-1-propylpyrrolidine is a pyrrolidine derivative featuring a diphenylmethoxy substituent at the 3-position and a propyl chain at the 1-position.
Properties
CAS No. |
102239-19-0 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-benzhydryloxy-1-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-14-21-15-13-19(16-21)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
InChI Key |
AMFUILNWFICSTI-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
3-benzhydryloxy-1-propyl-pyrrolidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Synthetic Accessibility : Pyrrolidine derivatives (e.g., 3-(4-chlorophenyl)-1-propylpyrrolidine) are synthesized via palladium-catalyzed hydroarylation, achieving moderate-to-high yields (11–68%) . The diphenylmethoxy group in the target compound may require optimized conditions due to steric hindrance.
- Pharmacological Relevance : Piperidine analogs like HQL-79 and UK 78282 demonstrate the importance of substituent choice (e.g., tetrazole for solubility, methoxy for receptor targeting) . For pyrrolidines, chlorine or aromatic substituents may enhance dopamine transporter affinity, as seen in cocaine analogs .
- Physicochemical Properties : Diphenylmethoxy groups increase lipophilicity (logP), favoring blood-brain barrier penetration, while polar groups like tetrazole improve aqueous solubility .
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